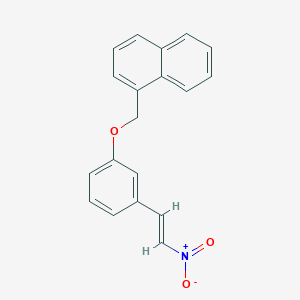
1-naphthylmethyl 3-(2-nitrovinyl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-naphthylmethyl 3-(2-nitrovinyl)phenyl ether is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NVE and is a white to off-white powder.
Mechanism of Action
The mechanism of action of 1-naphthylmethyl 3-(2-nitrovinyl)phenyl ether is not fully understood. However, studies have shown that NVE inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. NVE also inhibits the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, studies have shown that NVE does not have any toxic effects on normal cells. NVE has been shown to cross the blood-brain barrier, which makes it a potential candidate for drug delivery to the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 1-naphthylmethyl 3-(2-nitrovinyl)phenyl ether in lab experiments include its potential applications in cancer research, drug delivery, and material science. NVE has also been shown to be non-toxic to normal cells. The limitations of using NVE in lab experiments include its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the research of 1-naphthylmethyl 3-(2-nitrovinyl)phenyl ether. One direction is the further study of its potential applications in cancer research, drug delivery, and material science. Another direction is the development of more efficient synthesis methods for NVE. Additionally, the mechanism of action of NVE needs to be further studied to fully understand its potential applications.
Synthesis Methods
The synthesis of 1-naphthylmethyl 3-(2-nitrovinyl)phenyl ether involves the reaction of 1-naphthylmethyl chloride with 3-(2-nitrovinyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization.
Scientific Research Applications
1-naphthylmethyl 3-(2-nitrovinyl)phenyl ether has been studied for its potential applications in various fields such as cancer research, drug delivery, and material science. In cancer research, NVE has been shown to inhibit the growth of cancer cells in vitro. In drug delivery, NVE has been used as a carrier for drugs due to its ability to cross the blood-brain barrier. In material science, NVE has been used as a building block for the synthesis of novel materials.
properties
IUPAC Name |
1-[[3-[(E)-2-nitroethenyl]phenoxy]methyl]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-20(22)12-11-15-5-3-9-18(13-15)23-14-17-8-4-7-16-6-1-2-10-19(16)17/h1-13H,14H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATVCJBVHSKCLM-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

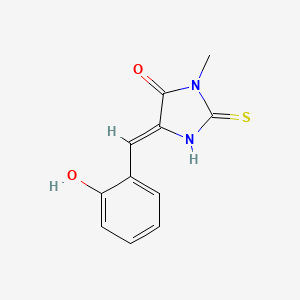
![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5912072.png)
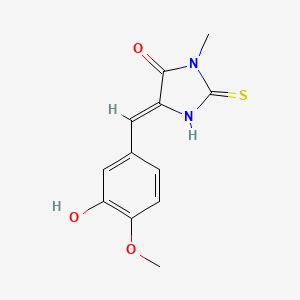
![N-[5-(dimethylamino)-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5912082.png)
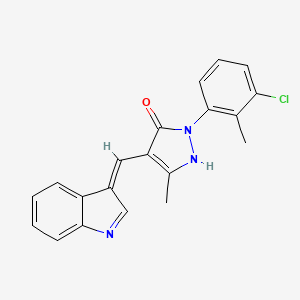
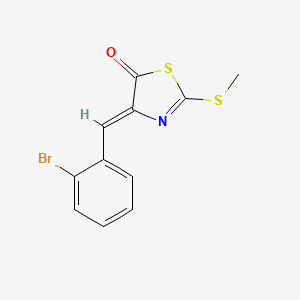

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5912114.png)

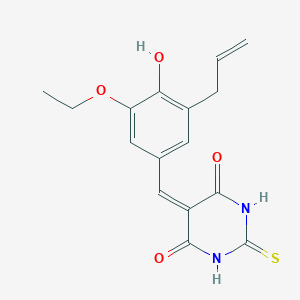
![N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5912143.png)
![methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5912150.png)
![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912151.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912159.png)